![molecular formula C10H18N2O2 B14875913 tert-Butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14875913.png)
tert-Butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2,5-diaza-bicyclo[2.2.1]heptane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring. The compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2,5-diaza-bicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with a Boc-protecting reagent. One common method includes the reaction of 2,5-diazabicyclo[2.2.1]heptane with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of N-Boc-2,5-diaza-bicyclo[2.2.1]heptane follows similar synthetic routes but often involves optimization for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2,5-diaza-bicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the specific functional groups present and the reagents used.
Cyclization Reactions: The free amine can also participate in cyclization reactions to form more complex bicyclic or polycyclic structures.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while oxidation and reduction can yield various oxidized or reduced derivatives.
Scientific Research Applications
N-Boc-2,5-diaza-bicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-2,5-diaza-bicyclo[2.2.1]heptane largely depends on its role in specific chemical reactions or biological pathways. In medicinal chemistry, the compound can act as a ligand that binds to specific receptors or enzymes, thereby modulating their activity. The Boc protecting group helps to stabilize the compound and prevent unwanted side reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: The parent compound without the Boc protecting group.
N-Boc-2,5-diazabicyclo[2.2.2]octane: A similar compound with an eight-membered ring.
N-Boc-2,6-diaza-bicyclo[3.2.1]octane: Another related compound with a different ring structure.
Uniqueness
N-Boc-2,5-diaza-bicyclo[2.2.1]heptane is unique due to its specific ring structure and the presence of the Boc protecting group, which makes it particularly useful in organic synthesis and medicinal chemistry. Its stability and reactivity make it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
UXAWXZDXVOYLII-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]1CN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


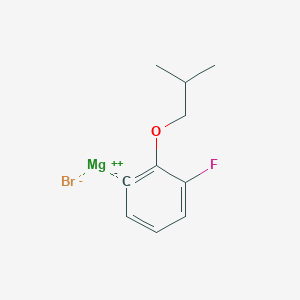
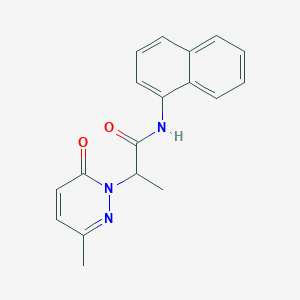
![2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14875846.png)
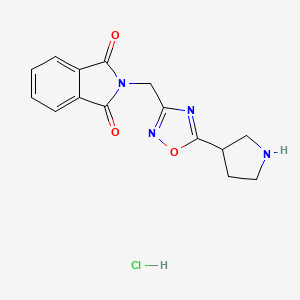
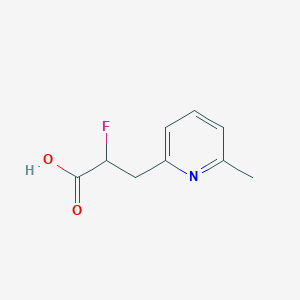
![3-methylbutyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B14875858.png)
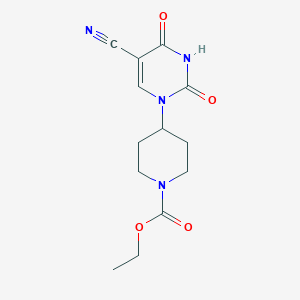
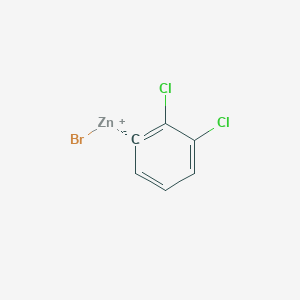
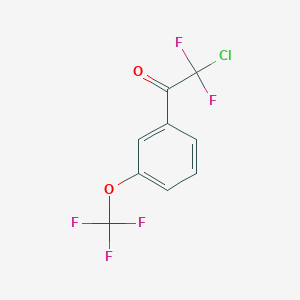
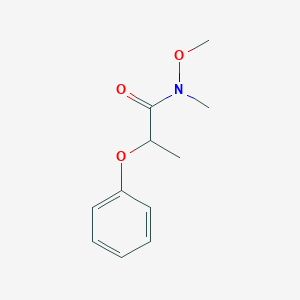
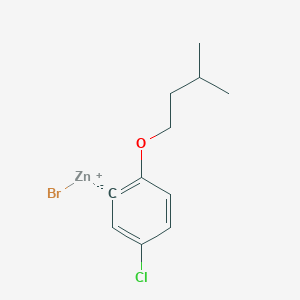
![4-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875886.png)


